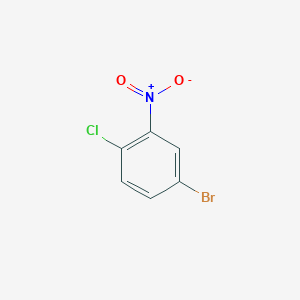

5-Bromo-2-chloronitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRYWPGOQTUJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355888 | |

| Record name | 5-Bromo-2-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-24-2 | |

| Record name | 4-Bromo-1-chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-chloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloronitrobenzene

CAS Number: 16588-24-2

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical principles, practical applications, and safety protocols associated with 5-Bromo-2-chloronitrobenzene, a versatile chemical intermediate. By integrating established data with mechanistic insights, this document aims to provide not just procedural steps but a foundational understanding of this compound's utility and reactivity.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic compound that serves as a critical building block in multi-step organic syntheses. Its identity is definitively established by its Chemical Abstracts Service (CAS) registry number: 16588-24-2 .[1][2][3][4]

The strategic placement of three distinct functional groups—bromo, chloro, and nitro—on the benzene ring imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex molecular architectures, particularly in the pharmaceutical and electronic materials sectors.[3][5]

Structural and Molecular Data

The arrangement of substituents on the benzene ring is key to its chemical behavior. The IUPAC name is 4-Bromo-1-chloro-2-nitrobenzene, which unambiguously defines the connectivity.[3]

Physicochemical Characteristics

The physical properties of this compound are critical for its handling, storage, and use in reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | [6] |

| Melting Point | ~70 °C | [8] |

| Boiling Point | 279.2 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 122.7 ± 21.8 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone and ethanol. | [5] |

Chemical Reactivity and Mechanistic Rationale

The utility of this compound as a synthetic intermediate is governed by the electronic effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This strong deactivation of the benzene ring is the cornerstone of its primary reactivity pathway: Nucleophilic Aromatic Substitution (SₙAr) .

The Principle of SₙAr Activation

In contrast to electrophilic aromatic substitution, which is hindered by electron-withdrawing groups, SₙAr is significantly accelerated by them. The nitro group, positioned ortho to the chlorine atom and para to the bromine atom, profoundly influences the molecule's reactivity.

Causality of Reactivity:

-

Ring Activation: The -NO₂ group withdraws electron density from the aromatic ring, making the carbon atoms attached to the halogens (chlorine and bromine) highly electrophilic and thus susceptible to attack by nucleophiles.

-

Intermediate Stabilization: The rate-determining step in an SₙAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex. The nitro group provides crucial stabilization for this intermediate by delocalizing the negative charge through resonance, particularly when it is located ortho or para to the site of nucleophilic attack.[9] This stabilization lowers the activation energy of the reaction, making it proceed much faster than it would on an unactivated halobenzene.

The diagram below illustrates the resonance stabilization of the Meisenheimer complex formed during a typical SₙAr reaction on a nitro-substituted aryl halide.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-chloronitrobenzene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound | CAS#:16588-24-2 | Chemsrc [chemsrc.com]

- 5. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-5-chloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-chloronitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Relevance of 5-Bromo-2-chloronitrobenzene

This compound (CAS No. 16588-24-2) is a halogenated nitroaromatic compound, a class of molecules pivotal to synthetic organic chemistry.[1] As a substituted benzene ring, it serves as a versatile intermediate in the synthesis of more complex chemical entities, particularly in the development of pharmaceuticals and agrochemicals. The specific arrangement of its functional groups—a nitro group, a bromine atom, and a chlorine atom—provides multiple reaction sites, allowing for diverse chemical transformations.

An accurate and thorough understanding of the physical properties of this compound is the bedrock of its application in research and development. These properties dictate crucial experimental parameters, including choice of solvents, reaction temperatures, purification methods, and storage conditions. For professionals in drug development, this foundational data is non-negotiable, influencing everything from process scale-up and safety assessments to the ultimate purity and stability of an active pharmaceutical ingredient (API). This guide provides a detailed examination of the core physical characteristics of this compound, supported by established analytical protocols and safety considerations.

Core Physical and Chemical Properties

The physical characteristics of a compound are a direct manifestation of its molecular structure. The interplay between the aromatic ring and its electronegative substituents in this compound governs its melting point, boiling point, density, and solubility. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 16588-24-2 | [2][3][4] |

| Molecular Formula | C₆H₃BrClNO₂ | [2][3][4] |

| Molecular Weight | 236.45 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][4] |

| Melting Point | 70.0 to 74.0 °C | [2] |

| Boiling Point | 279.2 °C at 760 mmHg (Predicted) | [2][5] |

| Density | 1.8 - 2.035 g/cm³ (Predicted/Calculated) | [5][6] |

| Solubility | Soluble in Methanol. Moderately soluble in other organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Spectroscopic Profile (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The electronic effects of the nitro (strong electron-withdrawing), chloro (electron-withdrawing), and bromo (electron-withdrawing) groups will cause distinct downfield shifts of the aromatic protons. The splitting patterns (coupling) will be complex, reflecting the ortho, meta, and para relationships between the three protons on the ring.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons. The carbon atom attached to the nitro group is expected to be the most deshielded (highest chemical shift), while the carbons bonded to the halogens will also be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other key peaks will include C-Cl and C-Br stretching vibrations (typically below 800 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 235, 237, and 239, which is a definitive indicator of the compound's elemental composition.[7]

Experimental Protocol: Melting Point Determination

The melting point is one of the most critical indicators of a crystalline solid's purity. Impurities typically depress and broaden the melting range. The following protocol describes a scientifically rigorous method for determining the melting point of this compound using a modern digital capillary apparatus, grounded in principles outlined by the United States Pharmacopeia (USP).

Causality and Scientific Rationale

This protocol is designed as a self-validating system. A preliminary rapid scan establishes an approximate range, preventing time loss, while the slow, careful ramp rate during the final measurement ensures thermal equilibrium between the sample and the heating block. This equilibrium is essential for the thermometer reading to accurately reflect the true temperature of the phase transition. Repeating the measurement until consistent values are obtained confirms the reproducibility and, therefore, the trustworthiness of the result.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Finely crush the sample into a powder using a spatula. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

-

Capillary Tube Loading:

-

Take a thin-walled capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

-

To pack the sample into the bottom, gently tap the sealed end of the capillary on a hard surface or drop it through a long glass tube.

-

The final packed sample height should be between 2.5 and 3.5 mm for consistency and compliance with standard methods.

-

-

Instrument Setup & Preliminary Measurement (Rapid Scan):

-

Set the starting temperature on the melting point apparatus to approximately 20°C below the expected melting point (e.g., set to 50°C).

-

Set a rapid heating rate (e.g., 10-20 °C/minute).

-

Insert the packed capillary into the heating block.

-

Start the heating program and observe the sample through the magnifying lens.

-

Record the approximate temperature range from the first sign of liquid formation (collapse point) to the point where the entire sample becomes a clear liquid (clear point). This provides a rough estimate.

-

-

Accurate Measurement (Slow Scan):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid scan.

-

Prepare a new capillary tube with a fresh sample. A previously melted sample should not be reused, as its crystalline structure may have changed.

-

Set the start temperature to 5-10°C below the previously observed melting range.

-

Set the heating rate to a slow and controlled 1 °C/minute. This slow ramp is critical for accuracy.

-

Insert the new capillary and begin the measurement.

-

Carefully observe and record the temperature at which the first droplet of liquid is visible (T₁).

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the "Accurate Measurement" step with another fresh sample to ensure the results are reproducible. The values should be consistent within a narrow margin (e.g., ±0.5°C).

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a solid chemical intermediate like this compound, emphasizing the foundational role of identity and purity assessment.

Caption: Logical workflow for the physical characterization of a chemical intermediate.

Safety and Handling

As a halogenated nitroaromatic compound, this compound requires careful handling. It is classified as causing skin irritation and serious eye irritation.[7] It may also be harmful if swallowed and may cause respiratory irritation.[7] Therefore, all handling should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid creating dust. In case of accidental contact, wash skin thoroughly with soap and water, and flush eyes with copious amounts of water for several minutes.[5]

References

-

ChemBK. (n.d.). 4-BROMO-1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:16588-24-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS 16588-24-2: 4-Bromo-1-chloro-2-nitrobenzene [cymitquimica.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:16588-24-2,2-氯-5-溴硝基苯, [en.chemfish.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:16588-24-2 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-2-chloronitrobenzene chemical structure

An In-Depth Technical Guide to 5-Bromo-2-chloronitrobenzene: Synthesis, Reactivity, and Applications

Abstract

This compound is a pivotal halogenated nitroaromatic compound, serving as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups alongside a bromo substituent, imparts a distinct reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthetic methodologies, and core applications, with a particular focus on its role as a foundational building block in the development of novel pharmaceuticals. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its handling, reactivity, and strategic use in multi-step synthesis.

Molecular Identity and Physicochemical Properties

The functionality of this compound as a synthetic precursor is rooted in its fundamental molecular structure and physical characteristics.

Chemical Structure and Nomenclature

The compound, registered under CAS Number 16588-24-2, consists of a benzene ring substituted with three key functional groups: a nitro group (-NO₂) at position 1, a chlorine atom (-Cl) at position 2, and a bromine atom (-Br) at position 5.[1] The accepted IUPAC name is 4-Bromo-1-chloro-2-nitrobenzene.[1] The strategic placement of the strongly electron-withdrawing nitro group ortho to the chlorine atom and para to the bromine atom significantly influences the molecule's electrophilicity and reactivity, particularly in nucleophilic aromatic substitution reactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound is typically a white to off-white solid at room temperature.[2] Its key properties are summarized below, providing essential information for experimental design, including solvent selection and reaction temperature.

| Property | Value | Source |

| CAS Number | 16588-24-2 | [1][3] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][3][4] |

| Molecular Weight | 236.45 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 0°C (Note: Some sources indicate solid form, suggesting this may be an anomaly or refer to a different isomer. The related isomer 2-Bromo-5-chloronitrobenzene has a melting point of 67-70°C[5]) | [4] |

| Boiling Point | 279.2 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Flash Point | 122.7 ± 21.8 °C | [4] |

| LogP | 2.85 - 3.01 | [3][4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone and ethanol. | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves electrophilic aromatic substitution on a pre-substituted benzene ring. The choice of starting material and reaction sequence is critical to achieving the desired regiochemistry.

Plausible Synthetic Pathway

A logical and common approach is the nitration of 4-bromo-1-chlorobenzene. The chloro and bromo substituents are ortho, para-directing activators (though deactivating overall due to induction). The directing effects of both halogens reinforce the substitution at position 2 (ortho to chlorine, meta to bromine) and position 4 (para to chlorine, ortho to bromine). Nitration at position 2 is sterically hindered by the adjacent chlorine. Therefore, the major product is the desired 4-bromo-1-chloro-2-nitrobenzene.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 4-Bromo-1-chlorobenzene

This protocol is a representative procedure. All work must be conducted in a chemical fume hood by qualified personnel wearing appropriate personal protective equipment (PPE).[4]

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain temperature control.

-

Acid Mixture Preparation (Causality): Carefully add concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to the flask. The sulfuric acid serves as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: Cool the sulfuric acid to 0-5°C with stirring. This step is critical as the subsequent nitration is highly exothermic. Maintaining a low temperature prevents over-nitration (dinitration) and side reactions, ensuring selectivity and safety.

-

Substrate Addition: Slowly add 4-bromo-1-chlorobenzene (1.0 eq.) to the cold sulfuric acid.

-

Nitrating Agent Addition: Add concentrated nitric acid (HNO₃, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The slow addition rate is a key control parameter to manage the reaction's exothermicity.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Quenching (Self-Validation): Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction by diluting the acid and precipitating the solid organic product, which is insoluble in the aqueous medium.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product of high purity. Purity is then confirmed by melting point analysis and spectroscopic methods.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block. The nitro group strongly activates the chlorine atom (located ortho) for nucleophilic aromatic substitution (SₙAr), while the bromine atom (para to the nitro group) is less activated and can be used for subsequent cross-coupling reactions.

-

Synthesis of Indole Derivatives: This compound is used to synthesize diindolocarbazoles and other indole derivatives, which are core structures in many natural products and pharmaceuticals.[6] The initial step often involves an SₙAr reaction where the chlorine is displaced by a nucleophile.

-

Precursor to Benzenesulfonamides: It is employed in the synthesis of novel benzenesulfonamides, which have been investigated as potent cell cycle inhibitors for anti-cancer drug discovery.[5][6]

-

Organic Electronics: The molecule serves as a starting material for ladder-type oligomers like polyanilines, which are useful in the field of organic electronics due to their conductive properties.[6]

Caption: Role of this compound as a versatile synthetic precursor.

Safety, Handling, and Toxicology

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Profile

The compound is classified as hazardous under the Globally Harmonized System (GHS).[1] Key hazards include:

| Hazard Code | Description | Classification |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Safe Handling and Emergency Protocol

The following protocol ensures a self-validating system for safe handling by integrating engineering controls, PPE, and emergency preparedness.

-

Engineering Controls (Primary Barrier): All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure eyewash stations and safety showers are immediately accessible.[8]

-

Personal Protective Equipment (Secondary Barrier):

-

Handling Procedures:

-

Emergency Procedures (Validation of Preparedness):

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][7] If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[4] Do not induce vomiting.

-

Spills: Mix with an inert absorbent material like sand, sweep up, and place in a tightly closed container for disposal according to local regulations.[4] Do not allow the material to enter drains or water courses.[4]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined reactivity, governed by the interplay of its halogen and nitro substituents, allows for predictable and selective transformations. By understanding its synthesis, handling its hazards with diligence, and leveraging its reactivity, researchers can effectively utilize this compound as a strategic building block to construct complex molecular architectures that address pressing challenges in medicine and technology.

References

-

This compound | CAS#:16588-24-2 | Chemsrc. Chemsrc. [Link]

-

This compound | C6H3BrClNO2 | CID 817974 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound (C6H3BrClNO2) - PubChemLite. PubChemLite. [Link]

-

1-Bromo-5-chloro-2-iodo-3-nitrobenzene - AOBChem. AOBChem. [Link]

-

m-CHLORONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:16588-24-2 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]

- 6. 2-Bromo-5-chloronitrobenzene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

5-Bromo-2-chloronitrobenzene molecular weight

An In-Depth Technical Guide to 5-Bromo-2-chloronitrobenzene: Properties, Analysis, and Handling for Advanced Research Applications

Introduction

This compound is a halogenated nitroaromatic compound that serves as a critical building block in modern organic synthesis. Its trifunctional nature—possessing bromo, chloro, and nitro groups on a benzene ring—offers a versatile platform for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, compounds like this are invaluable intermediates. The distinct electronic properties and positional arrangement of the substituents allow for selective, stepwise functionalization, making it a strategic precursor in the synthesis of pharmaceuticals, agrochemicals, and novel organic electronic materials.

This guide provides a comprehensive technical overview of this compound, designed for scientists and drug development professionals. Moving beyond a simple data sheet, we will delve into the causality behind its chemical properties, provide detailed protocols for its synthesis and analytical validation, and outline best practices for safe handling. The objective is to equip researchers with the expert knowledge required to confidently and effectively utilize this compound in their discovery and development workflows.

Section 1: Molecular Characteristics and Physicochemical Properties

The utility of this compound in synthetic chemistry is a direct consequence of its molecular structure. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the two different halogen substituents provide orthogonal handles for cross-coupling and nucleophilic substitution reactions.

The IUPAC name for this compound is 4-Bromo-1-chloro-2-nitrobenzene.[1] The positions of the substituents are key to its synthetic applications. The nitro group strongly deactivates the ring towards electrophilic substitution, while the chloro and bromo groups, though deactivating, act as ortho-, para-directors. This electronic interplay dictates the regioselectivity of subsequent chemical transformations.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |

| Molecular Weight | 236.45 g/mol | [1][2][3][4] |

| CAS Number | 16588-24-2 | [1][2][3] |

| Density | ~1.8 g/cm³ | [3] |

| Boiling Point | 279.2 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 122.7 ± 21.8 °C | [3] |

| Appearance | White to light yellow crystal powder | [5] |

| LogP | 2.85 - 3.01 | [2][3] |

Section 2: Synthesis and Purification Workflow

Expertise & Experience: Strategic Synthesis

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning to achieve the desired isomer. The directing effects of the substituents are paramount. A common and logical approach involves the nitration of a pre-existing dihalogenated benzene.

Starting with 4-bromochlorobenzene is a strategically sound choice. Both bromine and chlorine are ortho-, para-directing substituents. The position para to bromine is already occupied by chlorine, and vice-versa. Therefore, nitration will be directed to the positions ortho to the halogens. Steric hindrance from the larger bromine atom will favor nitration at the position ortho to the chlorine atom, leading to the desired 4-bromo-1-chloro-2-nitrobenzene product. This approach minimizes the formation of unwanted isomers, simplifying purification. An alternative, such as bromination of 2-chloronitrobenzene, could lead to a mixture of products that are more difficult to separate.

Experimental Protocol: Synthesis via Electrophilic Nitration

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

4-Bromochlorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate Solution (5%)

-

Ethanol

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Once the sulfuric acid is cooled to below 10 °C, slowly add 19.1 g (0.1 mol) of 4-bromochlorobenzene in portions, ensuring the temperature does not exceed 20 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of 4-bromochlorobenzene over 30-45 minutes. Critically maintain the reaction temperature between 10-15 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 2 hours.

-

Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Neutralization: Wash the crude product with 50 mL of cold 5% sodium bicarbonate solution to remove residual acid, followed by another wash with cold deionized water.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Diagram: Synthesis & Purification Workflow

Caption: Workflow for synthesis and purification.

Section 3: Analytical Characterization and Quality Control

Trustworthiness: The Imperative of Purity Validation

In drug discovery and materials science, the identity and purity of a chemical intermediate are not negotiable. Impurities can lead to unwanted side reactions, lower yields, and, most critically, the formation of difficult-to-remove byproducts in subsequent steps. A self-validating workflow demands rigorous analytical characterization to confirm both the structure and purity of the synthesized this compound before it is used. This ensures reproducibility and the integrity of the final research outcome.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard reverse-phase HPLC method for determining the purity of the title compound. Reverse-phase chromatography is ideal for separating organic molecules of moderate polarity.

Instrumentation & Conditions:

-

HPLC System: Standard system with UV-Vis detector.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: Acetonitrile and Water.

-

Gradient: 60% Acetonitrile / 40% Water, isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with the mobile phase.

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the prepared sample solution and run the analysis for 10-15 minutes.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier.

Protocol 2: Structural Confirmation by Spectroscopy

A. Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for confirming the molecular weight.

-

Expected Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peaks will be at m/z 235 (C₆H₃⁷⁹Br³⁵ClNO₂), 237 (C₆H₃⁸¹Br³⁵ClNO₂ and C₆H₃⁷⁹Br³⁷ClNO₂), and 239 (C₆H₃⁸¹Br³⁷ClNO₂). The specific intensity ratio of this cluster is a definitive fingerprint for a compound containing one Br and one Cl atom.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment in the molecule.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Predicted Spectrum: The aromatic region (7.0-8.5 ppm) will display three distinct signals corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling constants (J-values) will be diagnostic of the 1,2,4-substitution pattern, confirming the isomeric purity.

Quality Control Summary

| Parameter | Method | Acceptance Criterion |

| Identity | ¹H NMR | Spectrum conforms to the expected structure of 4-bromo-1-chloro-2-nitrobenzene. |

| Molecular Weight | MS | Mass spectrum shows the correct molecular ion cluster for C₆H₃BrClNO₂. |

| Purity | HPLC | ≥98% (by area normalization). |

| Appearance | Visual | White to light yellow crystalline solid. |

Section 4: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions to minimize risk.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][6]

-

Skin Protection: Wear nitrile or other chemical-resistant gloves and a laboratory coat. Avoid skin contact.[3][6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[3][6]

Conclusion

This compound is a synthetically valuable intermediate whose proper use is predicated on a thorough understanding of its chemical properties, a strategic approach to its synthesis, and rigorous analytical control. By following the detailed protocols and safety guidelines outlined in this guide, researchers in drug development and materials science can confidently leverage this versatile building block to advance their projects, ensuring both the integrity of their results and the safety of their laboratory environment.

References

-

Chemsrc. This compound | CAS#:16588-24-2. [Link]

-

PubChem. This compound | C6H3BrClNO2 | CID 817974. [Link]

-

PubChem. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904. [Link]

-

SIELC Technologies. 2-Bromo-5-chloronitrobenzene - HPLC Separation. [Link]

Sources

- 1. This compound | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:16588-24-2 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of 5-Bromo-2-chloronitrobenzene

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloronitrobenzene

This compound (CAS No: 16588-24-2), also known as 4-bromo-1-chloro-2-nitrobenzene, is a pivotal intermediate in the landscape of modern organic synthesis.[1][2][3] Its trifunctionalized aromatic structure serves as a versatile scaffold for the construction of complex molecules. This guide provides a comprehensive exploration of its synthesis, grounded in mechanistic principles and validated laboratory protocols. The primary focus is on the prevalent and reliable method of electrophilic nitration, supplemented by insights into process control and alternative, greener methodologies. This document is intended for researchers and process chemists who require a deep, actionable understanding of this compound's synthesis pathway.

Part 1: The Core Synthesis Pathway - Electrophilic Aromatic Substitution

The most established and scalable route to this compound is the electrophilic aromatic substitution (EAS) nitration of 1-bromo-4-chlorobenzene. The logic of this pathway is dictated by the fundamental principles of aromatic reactivity and substituent directing effects.

The Underlying Mechanism: A Stepwise Causality

The reaction proceeds through a well-understood mechanism involving the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

-

Generation of the Electrophile: Concentrated sulfuric acid (H₂SO₄) acts as a catalyst and dehydrating agent, protonating the weaker nitric acid (HNO₃). This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[4][5] This initial step is critical; without the strong acid catalyst, nitric acid alone is not sufficiently electrophilic to react with the deactivated benzene ring.

-

Nucleophilic Attack and the Sigma Complex: The π-electron system of the 1-bromo-4-chlorobenzene ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[5][6]

-

Regioselectivity—The Decisive Factor: The position of the incoming nitro group is not random. It is directed by the existing chloro and bromo substituents.

-

Directing Effects: Both chlorine and bromine are ortho-, para-directing groups due to the ability of their lone pairs to participate in resonance stabilization of the sigma complex.[5][7] However, they are also deactivating groups due to their inductive electron-withdrawing nature.[8]

-

Positional Outcome: The nitro group is directed to the position ortho to the chlorine and meta to the bromine. This is because the +R (resonance) effect, which stabilizes the ortho and para transition states, is more pronounced for chlorine than for bromine due to better orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine (compared to the 4p orbital of bromine).[7] Therefore, the position ortho to the more activating (or less deactivating) chlorine group is favored.

-

-

Rearomatization: A weak base (typically HSO₄⁻ or water) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the stable aromatic system and yielding the final product, this compound.

Visualization: The Nitration Mechanism

Sources

- 1. This compound | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]

- 6. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to 4-Bromo-1-chloro-2-nitrobenzene: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-chloro-2-nitrobenzene (CAS: 16588-24-2), a pivotal intermediate in modern organic and medicinal chemistry. We will delve into its precise nomenclature, detailed physicochemical properties, and a robust, step-by-step synthesis protocol. The guide elucidates the mechanistic underpinnings of its synthesis via the Sandmeyer reaction and explores its subsequent reactivity, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. A significant application, its role as a key building block in the synthesis of the FDA-approved Hedgehog pathway inhibitor, Vismodegib, is highlighted with a detailed experimental protocol.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to leverage this versatile molecule in their synthetic endeavors.

Nomenclature and Physicochemical Properties

IUPAC Name and Synonyms

The correct IUPAC name for the compound with CAS number 16588-24-2 is 4-bromo-1-chloro-2-nitrobenzene .[1] However, it is frequently referred to in commercial and historical literature by the synonym 5-bromo-2-chloronitrobenzene . This discrepancy arises from different numbering conventions of the benzene ring. For clarity and adherence to systematic nomenclature, this guide will primarily use the IUPAC name.

Physicochemical and Spectroscopic Data

The utility of a chemical intermediate is fundamentally tied to its physical properties and spectral data, which confirm its identity and purity. Below is a summary of key data for 4-bromo-1-chloro-2-nitrobenzene.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [3] |

| Molecular Weight | 236.45 g/mol | [1] |

| CAS Number | 16588-24-2 | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 77-78 °C | |

| Boiling Point | 279.2 ± 20.0 °C at 760 mmHg | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.03 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.7, 2.4 Hz, 1H), 7.44 (d, J=8.7 Hz, 1H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) (Predicted) | δ 148.9 (C-NO₂), 136.1 (C-Br), 134.2 (CH), 127.5 (C-Cl), 124.5 (CH), 118.0 (CH) | N/A |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1520 (NO₂ asym), ~1340 (NO₂ sym), ~830 (C-Cl), ~680 (C-Br) | N/A |

Synthesis of 4-Bromo-1-chloro-2-nitrobenzene via Sandmeyer Reaction

The most common and reliable method for synthesizing 4-bromo-1-chloro-2-nitrobenzene is the Sandmeyer reaction, starting from the commercially available 4-chloro-3-nitroaniline.[6] This reaction provides a robust pathway to introduce a bromine atom at a specific position, which would be challenging to achieve through direct electrophilic bromination of 2-chloronitrobenzene due to the directing effects of the existing substituents.

Synthesis Workflow

The overall transformation involves two key stages: the diazotization of the primary aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group with a bromide.

Caption: Workflow for the synthesis of 4-bromo-1-chloro-2-nitrobenzene.

Mechanistic Insights & Rationale

The Sandmeyer reaction proceeds through a free radical mechanism.[7]

-

Diazotization: The reaction is initiated by treating the primary amine (4-chloro-3-nitroaniline) with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, hydrobromic acid (HBr). The low temperature (0-5 °C) is critical to prevent the premature decomposition of the resulting diazonium salt. HBr serves a dual purpose: it creates the acidic environment needed to form the nitrosonium ion (NO⁺) electrophile and also acts as the source of the bromide nucleophile for the subsequent step.

-

Single Electron Transfer (SET): The copper(I) bromide (CuBr) catalyst initiates the core transformation by transferring a single electron to the diazonium salt.[7] This reduces the diazonium species and oxidizes Cu(I) to Cu(II).

-

Dediazoniation and Radical Formation: The resulting diazo radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[6][7]

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, forming the final product, 4-bromo-1-chloro-2-nitrobenzene, and regenerating the Cu(I) catalyst.[7]

The choice of a copper(I) salt is crucial; it facilitates the radical pathway, which is more efficient than a direct nucleophilic attack on the diazonium cation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sandmeyer reactions.[6]

Materials:

-

4-Chloro-3-nitroaniline (17.2 g, 0.1 mol)

-

48% Hydrobromic acid (HBr) (260 mL)

-

Sodium nitrite (NaNO₂) (13.8 g, 0.2 mol)

-

Cuprous bromide (CuBr) (24 g, 0.17 mol)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Diazotization:

-

To a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-chloro-3-nitroaniline (17.2 g, 0.1 mol).

-

Cool the flask in an ice-salt bath to 0 °C and slowly add 260 mL of 48% HBr with stirring. Maintain the temperature between 0 and 5 °C.

-

In a separate beaker, dissolve sodium nitrite (13.8 g, 0.2 mol) in 50 mL of deionized water and cool the solution in an ice bath.

-

Add the cold NaNO₂ solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1 hour to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

To the cold diazonium salt solution, add cuprous bromide (24 g, 0.17 mol) in small portions over 20 minutes. Vigorous evolution of nitrogen gas will be observed.

-

After the addition of CuBr is complete, continue stirring the mixture at 0-5 °C for 1 hour.

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, stirring for an additional 2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a 2 L beaker containing 500 mL of deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with 1 M NaOH (2 x 100 mL), water (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford pure 4-bromo-1-chloro-2-nitrobenzene.

-

Expected Yield: ~13 g (55%).[6]

-

Applications in Pharmaceutical Synthesis: The Case of Vismodegib

4-Bromo-1-chloro-2-nitrobenzene is a critical starting material for the synthesis of Vismodegib (Erivedge®), an FDA-approved drug for the treatment of basal cell carcinoma.[1][2][8] Vismodegib functions by inhibiting the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[8] The unique substitution pattern of the intermediate allows for sequential, regioselective functionalization.

Synthetic Utility: Suzuki Coupling

In the synthesis of Vismodegib precursors, the bromine atom of 4-bromo-1-chloro-2-nitrobenzene is selectively targeted in a Suzuki cross-coupling reaction. This selectivity is a cornerstone of its utility.

Causality of Selectivity: The C-Br bond is weaker and more reactive towards the oxidative addition step in the palladium catalytic cycle compared to the C-Cl bond. This differential reactivity allows chemists to use the bromine as a handle for C-C bond formation while leaving the chlorine atom untouched for subsequent transformations.

Illustrative Experimental Protocol: Suzuki Coupling with 2-Pyridinylboronic Acid

The following protocol illustrates a key step in a potential Vismodegib synthesis, where the bromo-substituted position is coupled with a pyridine ring.

Caption: Suzuki coupling to form a key Vismodegib intermediate.

Procedure:

-

To a degassed mixture of toluene (80 mL), ethanol (10 mL), and 2 M aqueous sodium carbonate solution (40 mL), add 4-bromo-1-chloro-2-nitrobenzene (10.0 g, 42.3 mmol), 2-pyridinylboronic acid (6.2 g, 50.8 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.47 g, 1.27 mmol).

-

Heat the reaction mixture to reflux (approx. 85-90 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield 2-(5-chloro-2-nitrophenyl)pyridine.

This intermediate can then be advanced to Vismodegib through reduction of the nitro group and subsequent amidation.[9]

Safety and Handling

4-Bromo-1-chloro-2-nitrobenzene is classified as harmful and an irritant.[5]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-1-chloro-2-nitrobenzene is a high-value intermediate whose utility is defined by the specific and differential reactivity of its substituents. Its synthesis via the Sandmeyer reaction is a classic yet powerful example of strategic functionalization in organic chemistry. For drug development professionals, understanding the synthesis, reactivity, and handling of this compound is essential for its effective application in constructing complex molecular architectures, as exemplified by its role in the total synthesis of Vismodegib. The protocols and insights provided herein serve as a practical guide for leveraging this versatile building block in research and development.

References

-

This compound | CAS#:16588-24-2 | Chemsrc . (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound | C6H3BrClNO2 | CID 817974 - PubChem . (n.d.). Retrieved January 9, 2026, from [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S . (n.d.). Retrieved January 9, 2026, from [Link]

-

The Role of 4-Bromo-1-chloro-2-nitrobenzene in Modern Pharmaceutical Synthesis . (n.d.). Retrieved January 9, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH . (2021). Retrieved January 9, 2026, from [Link]

-

Vismodegib - New Drug Approvals . (2016). Retrieved January 9, 2026, from [Link]

-

Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor - ResearchGate . (2014). Retrieved January 9, 2026, from [Link]

-

Vismodegib: an inhibitor of the Hedgehog signaling pathway in the treatment of basal cell carcinoma - PubMed . (2013). Retrieved January 9, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction Mechanism - [adda247.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. byjus.com [byjus.com]

- 8. Vismodegib: an inhibitor of the Hedgehog signaling pathway in the treatment of basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-chloronitrobenzene

For the dedicated researcher, scientist, and drug development professional, the introduction of novel reagents into a synthesis workflow is a routine yet critical undertaking. 5-Bromo-2-chloronitrobenzene, a key building block in the creation of diverse molecular architectures, is one such reagent that requires a deep and practical understanding of its safety profile.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a comprehensive, field-proven perspective on its safe handling, grounded in the principles of causality and self-validating protocols. Our objective is to empower you with the knowledge not just to follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Part 1: Understanding the Inherent Hazard Profile

This compound (CAS No: 16588-24-2) is a substituted aromatic compound whose reactivity and potential hazards are dictated by its trifecta of functional groups: a nitro group, a bromine atom, and a chlorine atom attached to a benzene ring.[2][3][4] Its molecular structure informs its toxicological and physicochemical properties.

Toxicological Landscape

The primary concern with this compound is its classification as an irritant and a harmful substance upon exposure.[2][5] The Globally Harmonized System (GHS) classifications aggregated from multiple suppliers provide a clear warning.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2][6][7] This is not merely a surface-level redness; prolonged contact can lead to inflammation and discomfort, potentially compromising the skin's barrier function and allowing for systemic absorption.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][6][7] The eyes are particularly vulnerable due to their mucous membranes. Exposure can result in pain, tearing, and blurred vision, and without immediate and thorough irrigation, could lead to more significant damage.[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2] While ingestion is a less common route of exposure in a controlled laboratory setting, its potential for harm necessitates strict hygiene practices.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][7][8] As a solid, the primary inhalation risk stems from dust or aerosolized particles.[1] These can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[1]

It is crucial to note that comprehensive toxicological data for this specific compound is not always available.[5] Therefore, a precautionary approach is warranted, treating it with the respect due to a potentially hazardous chemical.

Physicochemical Properties and Their Safety Implications

A summary of the key physical and chemical properties is presented below. Understanding these is fundamental to designing safe handling and storage protocols.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₆H₃BrClNO₂ | Indicates the presence of halogen and nitro groups, which can form toxic byproducts upon combustion.[2][3][5] |

| Molecular Weight | 236.45 g/mol | A relatively heavy molecule, suggesting that its dust may settle but can be easily aerosolized.[2][3][4] |

| Appearance | White to off-white solid/crystal powder.[3][7][9] | The solid form necessitates careful handling to avoid dust generation. |

| Melting Point | 67-70 °C | Relatively low melting point; avoid proximity to heat sources.[9] |

| Solubility | Insoluble in water.[10] Soluble in organic solvents.[1] | Spills will not be diluted by water; appropriate organic solvent absorbents are necessary. Do not allow it to enter drains or water courses.[5] |

| Stability | Stable under recommended storage conditions.[11][12] | Adherence to storage guidelines is critical to prevent degradation or reaction. |

Part 2: A Proactive Approach to Risk Mitigation

Effective safety management is not merely reactive; it is a proactive system of controls designed to minimize the risk of exposure. The widely accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[5][11] This is non-negotiable. The rationale is twofold: it contains any dust or vapors generated during handling, preventing inhalation, and it provides a physical barrier in case of accidental splashes. Ensure that the fume hood has adequate airflow and is certified annually.

Administrative Controls: Standard Operating Procedures (SOPs)

Well-defined SOPs are the backbone of a safe laboratory. For this compound, your SOP should explicitly detail:

-

Designated Work Areas: All work with this compound should be restricted to a designated area, clearly marked, within a fume hood.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling, even if gloves were worn.[5]

-

Waste Disposal: All waste contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not mix with other waste streams unless compatibility is confirmed.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it is the last line of defense. Its selection must be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn if there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves.[5] Given its aromatic halogenated structure, nitrile gloves are a common choice, but always check the manufacturer's glove compatibility chart for breakthrough times. Dispose of contaminated gloves immediately and wash hands.[11]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. Ensure it is regularly laundered.

-

-

Respiratory Protection: While a fume hood should make respiratory protection unnecessary for routine handling, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill.[11][13]

Part 3: Emergency Protocols - A Self-Validating System

In the event of an exposure or spill, a clear, practiced response is critical.

Exposure Response

The immediate actions following an exposure are crucial to minimizing harm.

-

Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult or symptoms persist, seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][11] Remove all contaminated clothing while washing. If irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][11] It is imperative to seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[5][11]

Accidental Release Measures

A spill of this compound requires a calm and methodical response.

Caption: Step-by-step workflow for responding to a spill.

Protocol for a Small, Contained Spill:

-

Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

-

Ventilate: Ensure the spill is within a fume hood or that the area is well-ventilated.

-

Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Contain and Clean: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5] Avoid raising dust.

-

Collect: Carefully sweep or scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[11]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.

For large spills, evacuate the laboratory immediately and contact your institution's EH&S or emergency response team.

Part 4: Storage and Incompatibility

Proper storage is paramount to maintaining the stability of this compound and preventing hazardous reactions.

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] Keep away from heat, sparks, and open flames.[5]

-

Materials to Avoid:

Conclusion

This compound is a valuable reagent in the arsenal of the modern chemist. Its safe and effective use hinges not on fear, but on a foundation of knowledge, respect for its inherent properties, and the consistent application of robust safety protocols. By understanding the "why" behind each safety measure—from the necessity of a fume hood to the specifics of spill cleanup—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work. This proactive, knowledge-based approach is the hallmark of a truly expert and trustworthy scientific practice.

References

-

This compound | CAS#:16588-24-2 | Chemsrc. (2025). Chemsrc. Retrieved from [Link]

-

This compound | C6H3BrClNO2 | CID 817974 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Section 5: Firefighting Measures. (n.d.). OSHA. Retrieved from [Link]

-

SECTION 5: Firefighting measures - REACH Online. (n.d.). REACH Online. Retrieved from [Link]

-

Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-chloronitrobenzene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:16588-24-2 | Chemsrc [chemsrc.com]

- 6. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]

- 10. CHLORONITROBENZENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-chloronitrobenzene

This guide provides a comprehensive analysis of the spectral data for 5-Bromo-2-chloronitrobenzene (CAS: 16588-24-2), a key intermediate in organic synthesis.[1][2] As a substituted nitroaromatic compound, its structural verification is paramount for ensuring reaction specificity and product purity in drug development and materials science. This document synthesizes predictive data with foundational spectroscopic principles to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₆H₃BrClNO₂, possesses a unique substitution pattern on the benzene ring that dictates its spectral characteristics.[2][3] The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, combined with the bromo (-Br) group, creates a distinct electronic environment for each of the three aromatic protons and six carbons. This leads to a predictable and interpretable set of signals in NMR, characteristic vibrational modes in IR, and a defined fragmentation pattern in MS.

The IUPAC name for this compound is 4-Bromo-1-chloro-2-nitrobenzene.[3] Its molecular weight is approximately 236.45 g/mol , with a monoisotopic mass of about 234.904 Da.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. The spectra described below are based on established principles of chemical shift theory and spin-spin coupling, supported by predictive algorithms.[4]

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is of primary interest. The molecule has three non-equivalent aromatic protons, leading to three distinct signals.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which deshields it significantly, shifting it downfield. It is coupled to H-4, appearing as a doublet.

-

H-4: This proton is situated between the chloro and bromo groups. It is coupled to H-3 and H-6, which would suggest a triplet. However, due to the different coupling constants (J) between H-4/H-3 (ortho coupling, ~8-9 Hz) and H-4/H-6 (meta coupling, ~2-3 Hz), the signal will appear as a doublet of doublets (dd).

-

H-6: This proton is ortho to the chloro group and meta to the bromo group. It is coupled only to H-4 via a meta interaction, resulting in a narrow doublet.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 8.1 - 8.3 | Doublet (d) | Jortho ≈ 8.7 Hz | 1H |

| H-4 | ~ 7.6 - 7.8 | Doublet of Doublets (dd) | Jortho ≈ 8.7 Hz, Jmeta ≈ 2.5 Hz | 1H |

| H-6 | ~ 7.9 - 8.1 | Doublet (d) | Jmeta ≈ 2.5 Hz | 1H |

Table 1: Predicted ¹H NMR Spectral Data.

The rationale for these assignments is based on the additive effects of the substituents. The nitro group is one of the most powerful deshielding groups, hence the proton ortho to it (H-3) is expected furthest downfield.[5] The chloro and bromo groups have smaller, more complex effects. The coupling patterns follow well-established rules for aromatic systems.[6][7]

¹³C NMR Analysis

The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.

-

C-1 (C-Cl) & C-2 (C-NO₂): These carbons are directly attached to strongly electron-withdrawing groups, shifting them downfield. Their exact positions can be complex due to competing resonance and inductive effects.

-

C-5 (C-Br): The carbon bearing the bromine atom is subject to the "heavy atom effect," which can shield the nucleus, shifting it slightly upfield compared to what might be expected from electronegativity alone.

-

C-3, C-4, C-6 (C-H): These carbons will appear in the typical aromatic region (120-140 ppm), with their specific shifts influenced by the ortho, meta, and para relationships to the three different substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Type |

| C-1 | ~ 135 - 140 | Quaternary (C-Cl) |

| C-2 | ~ 145 - 150 | Quaternary (C-NO₂) |

| C-3 | ~ 128 - 132 | CH |

| C-4 | ~ 125 - 129 | CH |

| C-5 | ~ 118 - 122 | Quaternary (C-Br) |

| C-6 | ~ 133 - 137 | CH |

Table 2: Predicted ¹³C NMR Spectral Data.

These predictions can be refined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which would confirm the presence of three CH signals and three quaternary carbon signals.[8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound is dominated by absorptions from the nitro group and the substituted benzene ring.

Key expected absorption bands include:

-

Aromatic C-H Stretch: A group of weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to strong intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

-

Asymmetric & Symmetric NO₂ Stretch: These are the most diagnostic peaks for this molecule. Two very strong and sharp bands are expected: one for the asymmetric stretch (~1550-1520 cm⁻¹) and one for the symmetric stretch (~1355-1335 cm⁻¹). The presence of this pair of intense peaks is a strong indicator of a nitro-aromatic compound.[9]

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 850-550 cm⁻¹.[10]

-

C-Br Stretch: A strong band, also in the fingerprint region, at a lower wavenumber than the C-Cl stretch, generally between 690-515 cm⁻¹.[10][11] The positions of C-X stretches decrease as the mass of the halogen increases.[11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Asymmetric NO₂ stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ stretch | 1355 - 1335 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-Cl stretch | 850 - 550 | Strong |

| C-Br stretch | 690 - 515 | Strong |

Table 3: Principal IR Absorption Bands.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Molecular Ion (M⁺˙)

The key feature in the mass spectrum of a halogenated compound is the isotopic pattern of the molecular ion.[12]

-

Chlorine: Has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.

-

Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

For this compound, this results in a characteristic cluster of peaks for the molecular ion (M⁺˙). The most abundant peaks will be:

-

M: at m/z 235 (containing ⁷⁹Br and ³⁵Cl)

-

M+2: at m/z 237 (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl)

-

M+4: at m/z 239 (containing ⁸¹Br and ³⁷Cl)

The relative intensities of this M:M+2:M+4 cluster will be approximately 77:100:25, providing a definitive signature for the presence of one bromine and one chlorine atom.

Fragmentation Pathway